molecular formula C21H18N2O3 B2519449 1-([2,2'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034253-12-6

1-([2,2'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2519449
CAS No.: 2034253-12-6
M. Wt: 346.386
InChI Key: TZFOZQPVTAAEFH-UHFFFAOYSA-N
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Description

1-([2,2’-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound characterized by the presence of bifuran and naphthalene moieties linked through a urea functional group

Preparation Methods

The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea typically involves the reaction of bifuran and naphthalene derivatives with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require catalysts to enhance the reaction rate. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-([2,2’-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially yielding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

    Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, resulting in the formation of bifuran and naphthalene derivatives.

Scientific Research Applications

1-([2,2’-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The bifuran and naphthalene moieties may facilitate binding to hydrophobic pockets within proteins, while the urea group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-([2,2’-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea include:

    1-methyl-1-(naphthalen-2-ylmethyl)urea: This compound shares the naphthalene and urea moieties but lacks the bifuran group, which may result in different chemical and biological properties.

    N-methyl-1-naphthalenemethylamine hydrochloride: While structurally related, this compound has a different functional group (amine) and may exhibit distinct reactivity and applications.

Properties

IUPAC Name

1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-21(22-13-16-7-3-6-15-5-1-2-8-18(15)16)23-14-17-10-11-20(26-17)19-9-4-12-25-19/h1-12H,13-14H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFOZQPVTAAEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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